An In-depth Technical Guide to 5-Iodo-6-methyluracil: Chemical, Physical, and Potential Biological Properties
An In-depth Technical Guide to 5-Iodo-6-methyluracil: Chemical, Physical, and Potential Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-6-methyluracil. It includes detailed experimental protocols for its synthesis, purification, and analysis, based on available scientific literature. Furthermore, this guide explores its potential biological activities by drawing parallels with structurally related compounds, offering a foundation for future research and drug development endeavors.
Core Chemical and Physical Properties
5-Iodo-6-methyluracil is a halogenated derivative of uracil, a pyrimidine base found in nucleic acids. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position significantly influences its physicochemical characteristics.
Table 1: Key Chemical and Physical Properties of 5-Iodo-6-methyluracil
| Property | Value | Reference |
| CAS Number | 1461-67-2 | [1] |
| Molecular Formula | C₅H₅IN₂O₂ | [1] |
| Molecular Weight | 252.01 g/mol | [1] |
| Melting Point | 280 °C (decomposes) | [2] |
| Appearance | White to off-white powder | [3] |
Table 2: Solubility Profile of Related Uracil Compounds
| Solvent | 6-methyluracil Solubility | 5-Fluorouracil Solubility (mg/mL) |
| Water | Soluble in hot water | 12.2 |
| Ethanol | Soluble in hot ethanol | 10 mM |
| DMSO | - | 5 |
| Methanol | - | 1 |
| Alkaline Solutions | Soluble | 50 (in 1 N NH₄OH) |
Experimental Protocols
Synthesis of 5-Iodo-6-methyluracil via Oxidative Halogenation
A reliable method for the synthesis of 5-Iodo-6-methyluracil is the oxidative iodination of 6-methyluracil.[6]
Materials:
-
6-methyluracil
-
Potassium iodide (KI)
-
36% Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Deionized water
Procedure:
-
To a solution of 6-methyluracil (1 equivalent) in a mixture of acetic acid and water, add potassium iodide (1.2 equivalents).
-
To this stirring mixture, add 36% hydrogen peroxide (1.2 equivalents) dropwise. The addition may cause a spontaneous warming of the reaction mixture to 50-60°C and foaming.[6]
-
After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude 5-Iodo-6-methyluracil can be further purified by recrystallization.
Synthesis workflow for 5-Iodo-6-methyluracil.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9][10]
General Procedure:
-
Select an appropriate solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
-
Dissolve the crude 5-Iodo-6-methyluracil in the minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing purity.[11][12][13][14][15]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of chloroform and methanol (e.g., 9:1 v/v) is a good starting point for uracil derivatives.[6] The polarity can be adjusted to achieve an optimal Rf value (typically 0.2-0.4).
-
Visualization:
General workflow for Thin Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity and can be adapted for purification.[16][17][18] For uracil derivatives, a reverse-phase method is typically employed.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is common.[19]
-
Detection: UV detector, monitoring at a wavelength where the compound has significant absorbance (likely around 260-280 nm for a uracil derivative).
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 5-Iodo-6-methyluracil are limited, the activities of related compounds, such as 5-iodouracil and other 5-halouracils, provide strong indications of its potential as an anticancer and antimicrobial agent.[20][21]
Anticancer Potential: Inhibition of Thymidylate Synthase
A primary mechanism of action for many 5-halogenated uracils, most notably 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[22][23][24][25][26][27] This enzyme is crucial for the de novo synthesis of thymidine, an essential component of DNA. Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.
It is hypothesized that 5-Iodo-6-methyluracil, after intracellular conversion to its deoxyribonucleoside monophosphate, could act as an inhibitor of thymidylate synthase.
Hypothesized mechanism of action via Thymidylate Synthase inhibition.
Studies on metal complexes of 5-iodouracil have demonstrated antitumor activity against Sarcoma-180 and L929 tumor cells, further supporting the potential of this class of compounds in cancer therapy.[2] Additionally, N-substituted 5-iodouracils have shown anticancer activity against HepG2 cells.[20][21]
Radiosensitizing Properties
5-Halouracils, including 5-iodouracil, can be incorporated into the DNA of cells, replacing thymine. This substitution makes the DNA more susceptible to damage from ionizing radiation and UV light, a property known as radiosensitization.[28] This enhanced sensitivity can lead to increased DNA strand breaks and cell death, making these compounds potential adjuncts to radiotherapy in cancer treatment.
Conclusion
5-Iodo-6-methyluracil is a readily synthesizable compound with physicochemical properties that suggest potential for biological activity. Based on the known mechanisms of related 5-halouracils, it is a promising candidate for investigation as an anticancer agent, potentially acting through the inhibition of thymidylate synthase and as a radiosensitizer. The experimental protocols provided in this guide offer a starting point for researchers to produce and study this compound, paving the way for a more complete understanding of its therapeutic potential. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
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- 27. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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